molecular formula C16H10Cl4N2 B14925081 3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B14925081
M. Wt: 372.1 g/mol
InChI Key: NUPBMGNVMYBIQZ-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C16H10Cl4N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Uniqueness

3,5-bis(3,4-dichlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H10Cl4N2

Molecular Weight

372.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C16H10Cl4N2/c1-22-16(10-3-5-12(18)14(20)7-10)8-15(21-22)9-2-4-11(17)13(19)6-9/h2-8H,1H3

InChI Key

NUPBMGNVMYBIQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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